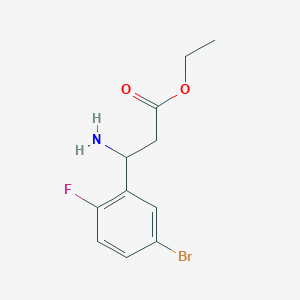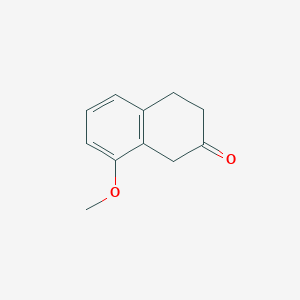
8-Methoxy-2-tetralone
描述
8-Methoxy-2-tetralone: is an organic compound with the molecular formula C11H12O2 . It is a derivative of tetralone, characterized by a methoxy group at the 8th position of the tetralone structure.
作用机制
Target of Action
This compound is a derivative of tetralone, a class of compounds that have been studied for their potential biological activities . .
Biochemical Pathways
The biochemical pathways influenced by 8-Methoxy-2-tetralone are not well-defined. As a derivative of tetralone, it may potentially influence similar biochemical pathways as other tetralone compounds. Without specific studies on this compound, it is difficult to definitively state which biochemical pathways it affects .
Pharmacokinetics
The compound has a molecular weight of 176.21 , which suggests it may have favorable bioavailability due to its relatively small size.
Result of Action
The molecular and cellular effects of this compound are currently unknown. While some tetralone derivatives have been studied for their potential biological activities
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood. Factors such as temperature, pH, and the presence of other molecules can potentially influence the action of a compound. Without specific studies, it is difficult to determine how these factors might influence this compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2-tetralone typically involves the following steps:
Friedel-Crafts Acylation: Anisole is reacted with succinic anhydride in the presence of aluminum chloride to form 4-(4-methoxyphenyl)-4-oxobutanoic acid.
Reduction: The resulting compound is then reduced to 4-(4-methoxyphenyl)butanoic acid.
Cyclization: The final step involves cyclization using methanesulfonic acid to yield this compound.
Industrial Production Methods: In industrial settings, continuous-flow synthesis is often employed to enhance reaction efficiency and yield. This method allows for better control over reaction conditions and reduces reaction time significantly compared to traditional batch processes .
化学反应分析
Types of Reactions: 8-Methoxy-2-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into 8-methoxy-2-tetralol.
Substitution: Electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Friedel-Crafts acylation or alkylation reactions often use aluminum chloride as a catalyst.
Major Products:
Oxidation: Produces quinones.
Reduction: Yields 8-methoxy-2-tetralol.
Substitution: Results in various substituted tetralones depending on the reagents used.
科学研究应用
8-Methoxy-2-tetralone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research has explored its use in the development of drugs targeting central nervous system disorders.
Industry: It is utilized in the production of materials with specific chemical properties
相似化合物的比较
- 6-Methoxy-1-tetralone
- 7-Methoxy-1-tetralone
- 2,6-Dihydroxynaphthalene
- 1,6-Dihydroxynaphthalene
Comparison: 8-Methoxy-2-tetralone is unique due to the position of the methoxy group, which influences its chemical reactivity and biological activity. Compared to
属性
IUPAC Name |
8-methoxy-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-4-2-3-8-5-6-9(12)7-10(8)11/h2-4H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYBORAHYUCUMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399746 | |
| Record name | 8-Methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5309-19-3 | |
| Record name | 8-Methoxy-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Methoxy-2-tetralone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-Methoxy-2-tetralone in organic synthesis?
A1: this compound serves as a versatile building block in organic synthesis, particularly in the construction of complex polycyclic structures. For example, it acts as a crucial starting material in synthesizing various derivatives of 7H-dibenzo[c,g]carbazole, a potent carcinogen. This compound also finds utility in the development of potential pharmaceuticals, as evidenced by its role in synthesizing radiolabeled ligands for studying serotonin receptors.
Q2: Can you describe an efficient synthesis route for this compound?
A2: A streamlined synthesis of this compound starts with 2-bromophenylacetic acid and achieves an overall yield of approximately 50%. The key steps involve a Friedel-Crafts acylation/cyclization, ketone protection, a copper(I)-catalyzed methoxylation of the aromatic bromide (using an ester as a co-catalyst), and finally, ketone deprotection.
Q3: How is this compound utilized in preparing biologically active compounds?
A3: this compound plays a crucial role in the multi-step synthesis of R‐(+)‐ and S‐(−)‐8‐hydroxy‐2‐(N, N‐dipropylamino)-[2‐3H] tetralin. HCl (8‐OH‐DPAT), a 5HT1A receptor agonist. The process involves reductive amination, acylation, reduction, and chiral separation to yield the target compound.
Q4: How is this compound utilized in studying gibberellin synthesis?
A4: Researchers utilize this compound to synthesize intermediates containing the cyclohexa-2,4-dienone moiety, relevant for gibberellin synthesis. For instance, it can be converted to 1,2,3,4-tetrahydro-8-hydroxy-2-naphthoic acid, which upon diazotization and acid-catalyzed reaction, yields tricyclic ketones with the desired cyclohexa-2,4-dienone structure.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methoxy-3-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1364839.png)
![2-[[4-[9-[4-[(2-Carboxycyclohexanecarbonyl)amino]phenyl]fluoren-9-yl]phenyl]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1364842.png)
![4-[3-(3-Chlorophenyl)acryloyl]phenyl octanoate](/img/structure/B1364844.png)
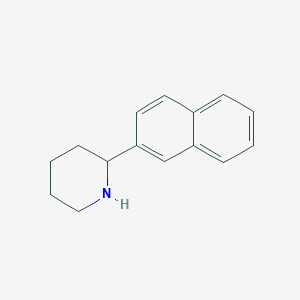
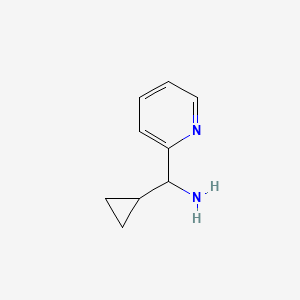

![1-[(3-bromophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1364857.png)
![1-[(5-methylthiophen-2-yl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1364858.png)
![2-[[4-(dimethylsulfamoyl)phenyl]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B1364860.png)
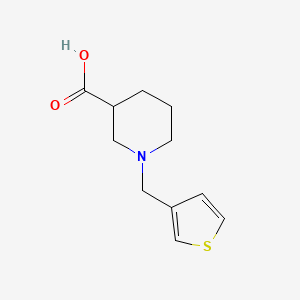
![1-Ethyl-4-[(4-methoxyphenyl)ethynyl]benzene](/img/structure/B1364863.png)
![C-Methylcalix[4]resorcinarene](/img/structure/B1364864.png)
![2-[[[4-(4-Ethoxyanilino)-4-oxobutanoyl]amino]carbamoyl]benzoic acid](/img/structure/B1364866.png)
